N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide

Description

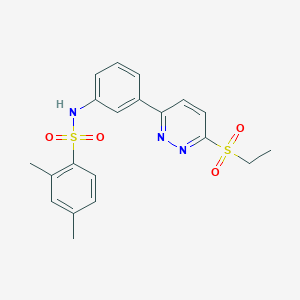

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an ethylsulfonyl group at the 6-position and a phenyl ring at the 3-position, which is further linked to a 2,4-dimethylbenzenesulfonamide moiety.

The synthesis of such sulfonamide derivatives typically involves coupling aromatic amines with sulfonyl chlorides under basic conditions. For instance, analogous procedures (e.g., benzenesulfonyl chloride reacting with substituted styrylquinolines in pyridine with DMAP as a catalyst ) suggest that the target compound may be synthesized via a similar pathway, with modifications to incorporate the ethylsulfonyl-pyridazine and dimethylbenzenesulfonamide groups. Characterization likely employs techniques such as NMR, mass spectrometry (MS), and chromatographic methods, as demonstrated for structurally related compounds .

Properties

IUPAC Name |

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-4-28(24,25)20-11-9-18(21-22-20)16-6-5-7-17(13-16)23-29(26,27)19-10-8-14(2)12-15(19)3/h5-13,23H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEICAOMFSFRYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl intermediate, which is then subjected to sulfonylation to introduce the ethylsulfonyl group. Subsequent steps involve the coupling of this intermediate with a dimethylbenzenesulfonamide derivative under controlled conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. Industrial methods also incorporate purification techniques such as recrystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives with aromatic heterocycles are widely studied for their diverse properties. Below is a comparative analysis of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide and structurally analogous compounds:

Key Observations:

Heterocycle Influence: The pyridazine core in the target compound differs from pyridine (e.g., compound 9a ) or quinoline (e.g., IIIa ) in terms of aromaticity and electronic effects. Pyridazine’s two adjacent nitrogen atoms may enhance polarity and hydrogen-bonding capacity compared to pyridine.

Substituent Effects :

- The ethylsulfonyl group in the target compound introduces steric bulk and electron-withdrawing characteristics, contrasting with smaller substituents (e.g., methyl in compound 9a or methoxy in IIIa ). This could influence solubility, metabolic stability, and intermolecular interactions.

- The 2,4-dimethylbenzenesulfonamide moiety provides additional hydrophobicity compared to unsubstituted sulfonamides (e.g., compound 9a’s acetamide group ).

Synthetic Pathways :

- The target compound’s synthesis likely shares steps with IIIa , such as sulfonyl chloride coupling, but requires specialized intermediates (e.g., ethylsulfonyl-pyridazine precursors).

Spectroscopic Signatures :

- Ethylsulfonyl groups typically show distinct ¹H NMR signals (e.g., δ ~1.3 ppm for CH3 and δ ~3.5 ppm for CH2), whereas trifluoromethyl groups (e.g., in 9a ) exhibit characteristic ¹⁹F NMR shifts.

Biological Activity

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 366.45 g/mol. The compound features a pyridazine ring, an ethylsulfonyl group, and a sulfonamide moiety, which contribute to its diverse reactivity and potential biological activity.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific biological pathways relevant to:

- Cancer Therapeutics : The compound may inhibit key enzymes involved in tumor growth.

- Antimicrobial Activity : It has shown potential in modulating microbial resistance mechanisms.

- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from oxidative stress.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits proliferation of cancer cells in vitro and in vivo models. |

| Antimicrobial | Exhibits activity against various bacterial strains and fungi. |

| Anti-inflammatory | Reduces inflammation markers in cellular assays. |

| Neuroprotective | Protects against neurotoxicity in cell culture studies. |

Case Studies

-

Anticancer Activity :

A study evaluated the efficacy of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapies. -

Antimicrobial Testing :

In vitro tests demonstrated that this compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. -

Neuroprotection :

Research conducted on neuroblastoma cells showed that treatment with the compound resulted in a decrease in apoptosis markers when exposed to oxidative stressors, indicating its potential role as a neuroprotective agent.

Synthesis and Stability

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyridazine Core : Using hydrazine derivatives and diketones.

- Sulfonation Reaction : Introducing the ethylsulfonyl group through sulfonation reactions.

- Final Coupling Reaction : Combining the pyridazine derivative with 2,4-dimethylbenzenesulfonamide under controlled conditions.

Stability studies indicate that the compound remains stable under standard laboratory conditions but requires protection from light and moisture to maintain its integrity.

Q & A

Q. What are the optimal synthetic routes for N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Suzuki coupling for pyridazine core functionalization.

- Sulfonylation to introduce the ethylsulfonyl group.

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are common for solubility and reactivity .

- Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps .

- Temperature control : Reactions often proceed at reflux (70–120°C) to enhance yield while minimizing side products .

Optimization : Use HPLC to monitor intermediate purity and adjust reaction times (12–48 hours) based on TLC/NMR tracking .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR) : H and C NMR validate functional groups (e.g., ethylsulfonyl at δ 1.4 ppm for CH3, 3.5 ppm for SO2CH2) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at ~470–500 Da) .

- Infrared (IR) Spectroscopy : Peaks at 1150–1300 cm⁻¹ confirm sulfonamide (-SO2-) bonds .

Q. What are the primary biological activity screening protocols for this compound?

- Enzyme inhibition assays : Target enzymes like dihydropteroate synthase (DHPS) using spectrophotometric methods (e.g., NADH/NADPH depletion at 340 nm) .

- Cellular viability assays : MTT or resazurin-based tests in bacterial or mammalian cell lines to assess antimicrobial/cytotoxic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Modification sites : Vary substituents on the benzenesulfonamide (e.g., methyl vs. methoxy groups) and pyridazine core (e.g., ethylsulfonyl vs. morpholine) .

- Assays : Compare IC50 values across isoforms (e.g., COX-1 vs. COX-2) using fluorescence polarization or surface plasmon resonance (SPR) .

- Computational modeling : Dock modified structures into target active sites (e.g., PDB: 3HKC) to predict binding affinities .

Q. How should contradictory data on enzymatic inhibition mechanisms be resolved?

If studies report conflicting mechanisms (e.g., competitive vs. allosteric inhibition):

- Orthogonal assays : Combine kinetic assays (e.g., Lineweaver-Burk plots) with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

- Mutagenesis studies : Introduce point mutations in target enzymes (e.g., DHPS) to identify critical residues for inhibition .

Q. What strategies are recommended for improving aqueous solubility without compromising bioactivity?

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance solubility while maintaining stability .

- Prodrug approaches : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .

- Crystallography : Analyze crystal packing via X-ray diffraction to identify hydrophobic regions hindering solubility .

Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed?

- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., ethylsulfonyl oxidation) and stabilize via fluorination .

- Formulation : Nanoemulsions or liposomal encapsulation to prolong half-life .

Methodological Considerations for Experimental Design

Q. What analytical methods are critical for stability profiling under varying conditions?

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and UV light, then quantify degradation products via UPLC-MS .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor purity changes .

Q. How can researchers validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Measure target protein melting shifts after compound treatment .

- Knockout/knockdown models : Use CRISPR/Cas9 to delete the target gene and assess loss of compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.